Product packaging for Pyrido[3,4-d]pyrimidin-2-amine(Cat. No.:)

Pyrido[3,4-d]pyrimidin-2-amine

Número de catálogo: B13308569
Peso molecular: 146.15 g/mol
Clave InChI: VNFGDCQZPRUFQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Pyrido[3,4-d]pyrimidin-2-amine is a fused heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery . This compound serves as a versatile chemical intermediate for synthesizing a diverse array of derivatives. Research indicates that analogs built upon this core structure exhibit highly selective growth inhibition activity against specific human cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and renal cancer (UO-31) cell lines . The pyridopyrimidine scaffold is recognized for its ability to target and inhibit kinase enzymes, which are crucial regulators of cell proliferation and survival . Structure-activity relationship (SAR) studies suggest that substitutions at the C-4 position of the ring system are critical for modulating potency and selectivity, providing a pathway for the optimization of new therapeutic agents . As such, this compound is a valuable building block for researchers exploring new molecularly targeted therapies in oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4 B13308569 Pyrido[3,4-d]pyrimidin-2-amine

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C7H6N4

Peso molecular

146.15 g/mol

Nombre IUPAC

pyrido[3,4-d]pyrimidin-2-amine

InChI

InChI=1S/C7H6N4/c8-7-10-3-5-1-2-9-4-6(5)11-7/h1-4H,(H2,8,10,11)

Clave InChI

VNFGDCQZPRUFQD-UHFFFAOYSA-N

SMILES canónico

C1=CN=CC2=NC(=NC=C21)N

Origen del producto

United States

Synthetic Methodologies for Pyrido 3,4 D Pyrimidin 2 Amine and Its Analogs

Strategies for Core Scaffold Synthesis

The construction of the fundamental pyrido[3,4-d]pyrimidine (B3350098) core can be achieved through several synthetic pathways. These methods often begin with simpler pyridine (B92270) or pyrimidine (B1678525) precursors and build the fused ring system through a series of carefully orchestrated reactions.

Multi-Step Synthetic Routes

Multi-step synthesis provides a robust and versatile approach to the pyrido[3,4-d]pyrimidine core, allowing for the introduction of various substituents at specific positions.

A common multi-step strategy begins with the nitration of a substituted pyridine. For instance, the synthesis of a key intermediate, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, starts with the nitration of 2-amino-4-picoline. nih.gov This reaction yields a mixture of nitro isomers, from which the desired 3-nitro derivative is isolated. Subsequent steps involve the conversion of the amino group to a hydroxyl group, followed by chlorination, carboxylation, and reduction of the nitro group. nih.gov The resulting aminopyridine derivative is then condensed with a reagent like chloroformamidine (B3279071) hydrochloride to form the pyrimidine ring, completing the core structure. nih.gov

A general representation of this approach is outlined below:

Table 1: Nitration and Cyclization Approach
StepReactionReagentsIntermediate/Product
1NitrationNitric acid, Sulfuric acid4-methyl-3-nitropyridin-2-amine
2Diazotization (Sandmeyer)Sodium nitrite4-methyl-3-nitropyridin-2-ol
3ChlorinationPhosphorus oxychloride2-chloro-4-methyl-3-nitropyridine
4Carboxylation-Ethyl 2-chloro-3-nitronicotinate
5ReductionIronEthyl 3-amino-2-chloroisonicotinate
6Cyclization/CondensationChloroformamidine hydrochloride2-amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one
7Functionalization-4-chloro-8-methoxythis compound

This table represents a generalized sequence of reactions that may vary in specific reagents and conditions.

Another effective method involves the condensation of pre-functionalized heterocyclic precursors. For example, the synthesis of certain pyrido[3,4-d]pyrimidine derivatives can be achieved through the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride. nih.gov This approach directly forms the fused pyrimidine ring onto the pyridine scaffold.

Similarly, 4-amino-substituted pyrido[3,4-d]pyrimidines can be synthesized by condensing ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine. researchgate.net This reaction first forms a tetrahydropyrido[3,4-d]pyrimidin-4-one, which can be further modified. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of the pyrido[3,4-d]pyrimidine core. rsc.orgrsc.org These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, allow for the introduction of a wide variety of substituents at specific positions, typically at a halogenated site on the core structure. nih.govrsc.org

For instance, a common intermediate, 4-chloro-8-methoxythis compound, can be readily diversified at the C-4 position using these methods. nih.govrsc.org Suzuki coupling with boronic acids introduces new carbon-carbon bonds, while Buchwald-Hartwig cross-coupling with amines forms new carbon-nitrogen bonds. nih.gov This strategy is highly efficient for rapidly generating libraries of analogs with diverse functionalities. nih.gov The regioselectivity of these reactions is a key advantage, allowing for precise control over the final molecular structure. researchgate.netrsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another fundamental strategy for modifying the pyrido[3,4-d]pyrimidine scaffold. rsc.orgrsc.org This type of reaction is particularly useful for replacing leaving groups, such as chlorine atoms, with various nucleophiles. The electron-deficient nature of the pyridopyrimidine ring system facilitates these substitutions.

In the synthesis of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs, a key chlorinated intermediate is often employed. nih.gov This intermediate can undergo direct SNAr reactions with a range of nucleophiles, including amines, phenols, and thiols, to introduce diverse substituents at the C-4 position. nih.gov These reactions can be promoted by either acidic or basic conditions. nih.gov SNAr provides a straightforward and often high-yielding method for derivatization.

Functionalization and Derivatization Approaches

Once the core pyrido[3,4-d]pyrimidine scaffold is synthesized, further functionalization and derivatization can be carried out to explore structure-activity relationships. These modifications are crucial for fine-tuning the properties of the molecule.

Common derivatization strategies include:

Substitution at the C-4 position: As mentioned, both palladium-catalyzed cross-coupling and SNAr reactions are extensively used to introduce a wide array of substituents at the C-4 position, starting from a 4-chloro intermediate. nih.govrsc.org

Modification of other positions: Depending on the synthetic route used to construct the core, other positions on the ring system can also be functionalized. For example, if the synthesis starts with a substituted pyridine, those substituents will be incorporated into the final product.

N-alkylation/arylation: The nitrogen atoms within the ring system can also be sites for further functionalization, such as alkylation or arylation, to introduce additional diversity.

The choice of synthetic methodology and subsequent functionalization strategy depends on the desired final compound and the specific substituents required. The versatility of these approaches has enabled the synthesis of a broad range of this compound analogs for various scientific investigations.

C-4 Position Functionalization

The functionalization at the C-4 position of the this compound core is a crucial step in the generation of diverse analogs. A common and effective strategy involves the use of a 4-chloro intermediate, which serves as a versatile precursor for various substitution reactions. nih.govrsc.org

One prominent approach begins with the synthesis of a key intermediate, 4-chloro-8-methoxythis compound. nih.gov This intermediate is readily prepared and can undergo nucleophilic aromatic substitution (SNAr) reactions. Direct displacement of the chlorine atom with amines, phenols, or thiols, often promoted by acid or base, allows for the introduction of a range of substituents at the C-4 position. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions provide a powerful tool for creating carbon-carbon and carbon-nitrogen bonds at this position. nih.govrsc.org The Suzuki coupling, which utilizes boronic acids, and the Buchwald-Hartwig cross-coupling, for the introduction of heteroarylamines, are frequently employed to expand the chemical diversity of the C-4 position. nih.gov

A study focused on the synthesis of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents demonstrated the utility of these methods. nih.govrsc.org Starting from 4-chloro-8-methoxythis compound, a series of 4-substituted analogs were synthesized via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. nih.govrsc.org

CompoundR Group at C-4Synthetic Method
16 PhenylthioSNAr
17 PhenylSuzuki Coupling
19 4-ChlorophenylSuzuki Coupling

C-8 Position Functionalization

Modification at the C-8 position of the pyrido[3,4-d]pyrimidine ring system is another important avenue for generating novel derivatives with potential biological activity. A versatile approach to achieve this involves the use of an 8-chloro intermediate, which can be subjected to various cross-coupling reactions. rsc.orgnih.govacs.org

One reported strategy involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates. rsc.org These intermediates are valuable for introducing substituents at the 8-position. For instance, Suzuki cross-coupling reactions with boronic acids or their esters can be employed to introduce aryl or heteroaryl groups. nih.govacs.org

In a study aimed at developing histone lysine (B10760008) demethylase inhibitors, 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one was used as a key intermediate for the synthesis of pyrazolyl derivatives via Suzuki cross-coupling. nih.govacs.org This highlights the utility of a halogenated C-8 position as a handle for further functionalization.

Another method for C-8 modification involves a multi-step sequence starting from an 8-chloro derivative. For example, a Suzuki cross-coupling with trimethylboroxine (B150302) can introduce a methyl group at the C-8 position. This methyl group can then be oxidized to an aldehyde, which in turn can undergo reductive amination with various primary or secondary amines to yield 8-aminomethyl derivatives. nih.gov

The following table summarizes some examples of C-8 functionalization:

Starting MaterialReagent/ReactionFunctional Group at C-8
8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one(1H-pyrazol-3-yl)boronic acid / Suzuki Coupling1H-Pyrazol-3-yl
8-Chloropyrido[3,4-d]pyrimidin-4(3H)-oneTrimethylboroxine / Suzuki CouplingMethyl
4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-8-carbaldehydePrimary/Secondary Amines / Reductive AminationAminomethyl

Introduction of Various Substituents via Amination and Cross-Coupling

The introduction of a wide array of substituents onto the pyrido[3,4-d]pyrimidine scaffold is frequently achieved through amination and various cross-coupling reactions, significantly expanding the chemical space for drug discovery. These methods are not limited to a single position and can be applied to functionalize different sites on the heterocyclic core. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions are particularly powerful for creating C-C and C-N bonds. nih.gov The Buchwald-Hartwig amination allows for the coupling of amines with halo- or triflate-substituted pyrido[3,4-d]pyrimidines, providing access to a diverse set of amino-substituted derivatives. nih.gov Similarly, the Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl moieties through the reaction of boronic acids with halogenated precursors. nih.govmdpi.com

Nucleophilic aromatic substitution (SNAr) is another key strategy, especially for introducing substituents at activated positions like C-4. nih.gov By starting with a suitable leaving group, such as a chlorine atom, a variety of nucleophiles including amines, alkoxides, and thiolates can be introduced. nih.gov

A general and efficient synthetic route to 2-amino-pyrido[3,4-d]pyrimidine derivatives has been developed, which involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates. These intermediates can be efficiently derivatized to introduce a range of functional groups. rsc.org

The versatility of these methods is illustrated by the synthesis of various substituted pyrido[3,4-d]pyrimidines. For instance, starting from a chlorinated intermediate, both direct nucleophilic substitution and palladium-mediated cross-coupling reactions can be employed to generate analogs with diverse substituents at the C-4 position. nih.gov

Reaction TypeReagentsPosition of FunctionalizationIntroduced Substituent
Buchwald-Hartwig Cross-CouplingHeteroarylamine, Palladium CatalystC-4Heteroarylamino
Suzuki CouplingBoronic Acid, Palladium CatalystC-4Aryl/Heteroaryl
Nucleophilic Aromatic SubstitutionAmine/Phenol/Thiol, Acid/BaseC-4Amino/Phenoxy/Thiophenoxy

Exploration of Biological Activities and Pharmacological Potential

Anticancer Agent Development based on Pyrido[3,4-d]pyrimidin-2-amine Scaffolds

Derivatives of the Pyrido[3,4-d]pyrimidine (B3350098) core are recognized for their potential in developing new anticancer therapies. nih.gov The fusion of pyrimidine (B1678525) and pyridone rings in these structures is a key area of interest in drug discovery. nih.gov

Differential Antiproliferative Activity against Cancer Cell Lines

A series of novel 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov Screening of these compounds against the National Cancer Institute's 60 human cancer cell line (NCI-60) panel has revealed highly selective inhibitory effects. nih.govrsc.org Specifically, certain analogs demonstrated notable activity against renal cancer cell line UO-31 and breast cancer cell lines MDA-MB-468 and MCF-7. nih.gov

Further studies on related pyridopyrimidine structures have also shown significant antiproliferative activity. For instance, some pyrido[2,3-d]pyrimidine (B1209978) derivatives exhibited potent cytotoxicity against various cancer cell lines, including those of the liver, colon, breast, and prostate. ekb.eg Similarly, certain pyrido[3,2-d]pyrimidine (B1256433) derivatives have shown submicromolar cytotoxicity on cancer cells that have an overactivated PI3K pathway, while showing no toxicity to healthy cells. mdpi.com

Table 1: Antiproliferative Activity of Selected Pyrido[3,4-d]pyrimidine Derivatives

Compound ID Cancer Cell Line Activity Reference
13 UO-31 (Renal) Highly Selective Inhibition nih.gov
21 UO-31 (Renal) Highly Selective Inhibition nih.gov
13 MDA-MB-468 (Breast) Highly Selective Inhibition nih.gov
21 MDA-MB-468 (Breast) Highly Selective Inhibition nih.gov
13 MCF-7 (Breast) Highly Selective Inhibition nih.gov
21 MCF-7 (Breast) Highly Selective Inhibition nih.gov
10c Panc1 (KRAS-G12D) IC50 = 1.40 µM mdpi.com
10c HCT116 (KRAS-G13D) IC50 = 5.13 µM mdpi.com
10c A549 (Wild-type) IC50 = 6.88 µM mdpi.com

Mechanisms of Cytotoxicity in Cellular Models

The anticancer activities of many fused pyrimidine derivatives are often linked to the inhibition of cell signaling pathways that control cellular functions like proliferation, differentiation, and apoptosis. nih.gov For instance, certain pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells. One such derivative, 2,4-diaminopyrido[2,3-d]pyrimidine, demonstrates dose-dependent proapoptotic actions by inducing G2/M cell cycle arrest and activating caspase-3, which leads to DNA fragmentation. rsc.org

Studies on other pyridopyrimidine isomers have provided further insights. For example, some pyrido[2,3-d]pyrimidine derivatives induce apoptosis through G1 cell cycle arrest. researchgate.net In MCF-7 breast cancer cells, a specific pyridopyrimidine derivative was found to significantly induce apoptosis and arrest the cell cycle in the G1 phase. rsc.org Furthermore, mechanistic studies on a pyrido[3,4-d]pyrimidine compound revealed that it could inhibit the migration of MGC803 gastric cancer cells and induce apoptosis by up-regulating the expression of Bid and PARP, while down-regulating Cyclin D1 expression. researchgate.net

Kinase Inhibition Profiles

The pyrido[3,4-d]pyrimidine scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors. acs.org Deregulation of signaling transduction pathways is a critical factor in the development of many cancers, making kinases attractive therapeutic targets. nih.gov

Monopolar Spindle Kinase 1 (MPS1) Inhibition

Monopolar spindle 1 (MPS1) is a key kinase involved in the proper segregation of chromosomes during cell division, and its overexpression is linked to cancer. mdpi.comnih.gov Consequently, MPS1 has emerged as a promising target for cancer therapy. mdpi.comnih.gov A series of novel pyrido[3,4-d]pyrimidine derivatives have been developed as potent and selective inhibitors of MPS1. acs.orgmdpi.comcore.ac.uk One such inhibitor, BOS172722, has even entered clinical trials for the treatment of triple-negative breast cancer. mdpi.comencyclopedia.pub

Structure-based design approaches, including the hybridization of known inhibitor scaffolds, have led to the discovery of pyrido[3,4-d]pyrimidine-based MPS1 inhibitors with excellent potency and selectivity. acs.orgcore.ac.uk Molecular docking and dynamics simulations have helped to elucidate the binding modes of these inhibitors within the MPS1 active site, revealing key interactions with residues such as G605 and K529. mdpi.comnih.gov The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core has been shown to enhance selectivity for MPS1 over other kinases like CDK2. acs.orgnih.gov

Table 2: MPS1 Inhibition by Pyrido[3,4-d]pyrimidine Derivatives

Compound ID MPS1 IC50 (µM) Cellular P-MPS1 IC50 (µM) Reference
24c 0.008 0.604 acs.org
34h - - acs.org
BOS172722 Highly Potent - mdpi.comencyclopedia.pub
36 - - acs.orgnih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Modulation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. jst.go.jp Several classes of pyrido[3,4-d]pyrimidine derivatives have been investigated as EGFR inhibitors. For example, 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines have shown potent inhibitory activity against various EGFR mutants, including those resistant to existing therapies. nih.gov

Specifically, one compound was found to be a potent inhibitor of EGFR L858R, EGFR L858R/T790M, and EGFR L858R/T790M/C797S with IC50 values of 1.1, 34, and 7.2 nM, respectively. nih.gov Another derivative showed high potency against EGFR L858R and EGFR L858R/T790M with IC50 values of 1.7 and 23.3 nM. nih.gov The related pyridothieno[3,2-d]pyrimidin-4-amine scaffold has also yielded potent and selective EGFR inhibitors, with one compound exhibiting an IC50 value of 36.7 nM. jst.go.jpnih.gov

Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. mdpi.com The development of dual PI3K/mTOR inhibitors is a promising strategy in cancer therapy. mdpi.comacs.org Several pyrido[3,4-d]pyrimidine-related scaffolds have been explored for this purpose.

While much of the research has focused on pyrido[2,3-d] and pyrido[3,2-d]pyrimidine isomers, the general principles are relevant. For instance, pyrido[3,2-d]pyrimidine derivatives have been developed as potent dual PI3K/mTOR inhibitors, with some compounds showing IC50 values in the nanomolar range for both kinases. mdpi.com These inhibitors have demonstrated the ability to induce G1-phase cell cycle arrest and apoptosis in cancer cells. acs.org The structural similarities between the ATP-binding sites of PI3K and mTOR have facilitated the design of these dual inhibitors. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK4/6)

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), particularly the CDK4 and CDK6 isoforms, are crucial for the G1-S phase transition. Consequently, inhibitors of CDK4/6 have emerged as important therapeutics, especially for certain types of breast cancer.

Novel pyrido[3,4-d]pyrimidine derivatives have been identified as potent and selective inhibitors of CDK4 and/or CDK6. nih.gov Extensive research has led to the development of compounds with a pyrido[3,4-d]pyrimidine core that demonstrate a superior inhibitory effect on CDK4/6 compared to other kinases, such as CDK2. nih.gov This selectivity is a critical attribute, as off-target kinase inhibition can lead to undesirable effects. The development of these inhibitors is aimed at treating conditions characterized by abnormal cell proliferation, including various cancers, rheumatoid arthritis, arteriosclerosis, and pulmonary fibrosis. nih.gov The therapeutic potential of CDK4/6 inhibitors is particularly noted in tumors with genetic abnormalities in the upstream regulators of cyclin D, such as glioblastoma. nih.gov

Other Kinase Targets (e.g., ABL kinase, MAP kinases, ERK2, PDGFr, FGFr, c-Src, TTK)

Beyond CDK4/6, the pyrido[3,4-d]pyrimidine scaffold has proven to be a versatile platform for targeting a wide array of other protein kinases involved in cell signaling and proliferation.

TTK (Monopolar Spindle 1 - MPS1) Kinase: A significant focus of research has been the development of pyrido[3,4-d]pyrimidine derivatives as inhibitors of the TTK protein kinase, also known as Monopolar Spindle 1 (MPS1). icr.ac.ukresearchgate.net MPS1 is a key component of the spindle assembly checkpoint, a critical control system in mitosis, making it an attractive target for cancer therapy. researchgate.net Through structure-based hybridization approaches, researchers have successfully discovered novel classes of potent MPS1 inhibitors built around the pyrido[3,4-d]pyrimidine core. icr.ac.uk These inhibitors have demonstrated high selectivity for MPS1 over other kinases like CDK2 and Aurora kinases. icr.ac.ukacs.org For instance, the clinical candidate BOS172722 is a selective MPS1 kinase inhibitor with a pyrido[3,4-d]pyrimidine-2,8-diamine core, which has shown promise in treating triple-negative breast cancer, particularly in combination with other agents like paclitaxel. dntb.gov.ua

ERK2 (Extracellular signal-regulated kinase 2): The RAS/RAF/MEK/ERK signaling pathway is a central regulator of cell growth, and its inhibition is a key strategy in oncology. This compound derivatives have been designed as highly selective covalent inhibitors of ERK1/2. acs.org Structure-based drug design has led to the identification of compounds like 7-Ethenylsulfonyl-N-(oxan-4-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-amine, which demonstrates inhibitory activity against ERK2. mdpi.comnih.gov The crystal structure of human ERK2 in complex with such an inhibitor has been resolved, providing detailed insights into the binding mechanism. acs.org

Other Kinases (ABL, c-Src, RIPK3): The pyrido[3,4-d]pyrimidine scaffold has also been investigated for its activity against other important kinase targets. Diamine analogs containing this core have been reported as tyrosine kinase inhibitors. dntb.gov.ua While much of the specific research on dual Src/Bcr-Abl inhibition has focused on the related pyrazolo[3,4-d]pyrimidine scaffold, the findings suggest the broader potential of fused pyrimidine systems in this area. icr.ac.uk More recently, pyrido[3,4-d]pyrimidine derivatives have been designed as novel inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3)-mediated necroptosis, a form of programmed cell death implicated in inflammatory diseases. nih.gov One such derivative showed high selectivity for RIPK3 over RIPK1 and was effective in an in vivo model of systemic inflammatory response syndrome. nih.gov

Table 1: Inhibitory Activity of Selected Pyrido[3,4-d]pyrimidine Derivatives Against Various Kinases

Compound/Derivative Class Target Kinase Activity Metric Reported Value Reference
Pyrido[3,4-d]pyrimidine derivatives CDK4/6 - Potent Inhibitory Activity nih.gov
CCT251455 (5) MPS1 (TTK) IC₅₀ 0.008 µM researchgate.net
Pyrido[3,4-d]pyrimidine (34h) MPS1 (TTK) Kᵢ ratio (CDK2/MPS1) >1000 icr.ac.uk
BOS172722 (200) MPS1 (TTK) - Selective Inhibitor dntb.gov.ua
7-Ethenylsulfonyl-N-(oxan-4-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-amine ERK2 IC₅₀ Data available mdpi.comnih.gov
Pyrido[3,4-d]pyrimidine (20) RIPK3 - Comparable to GSK872 nih.gov

Histone Lysine (B10760008) Demethylase (KDM) Inhibition

Epigenetic modifications play a crucial role in gene regulation, and their dysregulation is a key factor in cancer development. Histone lysine demethylases (KDMs) are enzymes that remove methyl groups from histones, and their inhibition is a promising therapeutic strategy.

Research has identified derivatives based on a pyrido[3,4-d]pyrimidin-4(3H)-one scaffold as potent, cell-permeable inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of histone lysine demethylases. acs.orgacs.org These inhibitors function by binding to the Fe(II) ion in the enzyme's active site. acs.orgacs.org Structure-based design has enabled the optimization of these compounds to achieve equipotent activity against both KDM4 and KDM5 subfamilies while maintaining selectivity over other KDM subfamilies (KDM2, KDM3, KDM6). acs.org Specific C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, such as compound 19a , have demonstrated potent inhibition of KDM4A and KDM5B. icr.ac.uk These compounds have shown the ability to engage their targets in cellular assays, inhibiting the demethylation of histone markers like H3K9Me3 and H3K4Me3. acs.org

Table 2: Inhibitory Activity of a Pyrido[3,4-d]pyrimidin-4(3H)-one Derivative Against KDM Subfamilies

Compound Target Demethylase Activity Metric Reported Value Reference
19a KDM4A Kᵢ 0.004 µM icr.ac.uk
19a KDM5B Kᵢ 0.007 µM icr.ac.uk

Chemokine Receptor Modulation (e.g., CXCR2 Antagonism)

Information regarding the direct activity of this compound derivatives as chemokine receptor modulators, specifically as CXCR2 antagonists, is not substantially available in the reviewed scientific literature. While a review article on MPS1 inhibitors contains a citation for a paper on CXCR2 antagonists, it does not establish a direct link between the pyrido[3,4-d]pyrimidine scaffold and CXCR2 antagonism.

Other Biological Activities (e.g., Dihydrofolate Reductase Inhibition, KRAS-G12D Inhibition)

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is a critical enzyme in the synthesis of nucleic acids and amino acids. It is a well-established target for antimicrobial and anticancer drugs. A this compound derivative, OAAG324 , has been identified as a potent inhibitor of DHFR from Pneumocystis jirovecii (pjDHFR), a fungus that can cause severe pneumonia in immunocompromised individuals. mdpi.com Notably, OAAG324 exhibits a 9-fold selectivity for the fungal enzyme (Ki of 2.7 nM) over human DHFR (Ki of 24.4 nM), which is a crucial characteristic for a selective antimicrobial agent. mdpi.com

KRAS-G12D Inhibition: Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung cancers. The KRAS-G12D mutation has been particularly challenging to target directly. Recent studies have described the design and synthesis of compounds with a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) core as novel inhibitors of KRAS-G12D. mdpi.comnih.gov Through structure-based design, compound 10k was identified, showing potent enzymatic inhibition of KRAS-G12D with an IC₅₀ value of 0.009 µM. mdpi.comnih.gov These findings highlight the potential of the pyridopyrimidine scaffold in developing direct inhibitors for one of the most sought-after targets in oncology. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Pyrido 3,4 D Pyrimidin 2 Amine Derivatives

Impact of Substituent Variation on Potency and Selectivity

The amino group at the N2 position is a critical interaction point for many pyrido[3,4-d]pyrimidine (B3350098) derivatives, often serving as a key hydrogen bond donor. Modifications typically involve the attachment of substituted aryl rings, such as in 2-anilinopyrimidine structures, which are crucial for activity in kinase inhibitors. For instance, in the development of Monopolar Spindle 1 (MPS1) kinase inhibitors, the N2 position is typically occupied by a substituted phenyl ring. The nature and position of substituents on this aniline (B41778) moiety are pivotal for potency. Studies have shown that specific substitutions, such as an ethoxy group on the aniline ring, can bind effectively in the selectivity pocket of the kinase, thereby enhancing both potency and selectivity. acs.orgnih.gov

In a different context, exploring derivatives as CXCR2 antagonists, the 2-position was modified from a simple amino group to a thioether-linked moiety. SAR exploration revealed that the length of the linker between the sulfur atom and an appended phenyl group was critical; both shortening and elongating this linker led to a loss of antagonistic activity, indicating a stringent spatial requirement in the target's binding pocket for substituents at this position. mdpi.comnih.gov

The pyridine (B92270) portion of the scaffold offers multiple positions for substitution, which significantly impacts the compound's biological profile.

C4 Position: The C4 position has been a key site for introducing diversity. A general strategy involves synthesizing a 4-chloro intermediate, such as 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, which can then undergo nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to generate a library of analogs. nih.govnih.gov In studies targeting cancer cell lines, various aryl, amino, and thiol groups have been introduced at C4. The introduction of a phenylamino (B1219803) group at this position, for instance, yielded compounds with selective cytotoxic activity against specific breast and renal cancer cell lines. nih.govnih.gov

C6 Position: The C6 position has been identified as a crucial site for modulating both selectivity and metabolic stability. In the development of CXCR2 antagonists, the introduction of a 6-chloro group resulted in a complete loss of activity. mdpi.comnih.gov However, a 6-furanyl substituent was well-tolerated and showed comparable potency to the unsubstituted parent compound, highlighting a specific pocket or tolerance for certain aromatic systems at this position. mdpi.comnih.govnih.gov Perhaps the most significant finding at this position comes from the optimization of MPS1 inhibitors. The introduction of a small methyl group at C6 was found to be a critical modification that dramatically improved metabolic stability in human liver microsomes (HLM). acs.orgacs.org This substitution also enhances selectivity against other kinases, such as CDK2. nih.gov

C8 Position: Substitutions at the C8 position often influence potency and physical properties. In anticancer derivatives, an 8-methoxy group was used as part of the core scaffold, which could be subsequently demethylated to yield an 8-hydroxy analog. nih.gov In the MPS1 inhibitor series, a bulky, lipophilic neopentyl group attached via an amine at the C8 position was found to be optimal for potency. acs.orgacs.org

Compound SeriesPositionSubstituentEffect on Activity/PropertySource(s)
CXCR2 AntagonistsC6-ClComplete loss of activity mdpi.comnih.gov
CXCR2 AntagonistsC6-FuranylPotency comparable to unsubstituted analog mdpi.comnih.govnih.gov
MPS1 InhibitorsC6-CH₃Significantly improves metabolic stability; enhances kinase selectivity acs.orgnih.govacs.org
MPS1 InhibitorsC8-NH-neopentylOptimal for high potency acs.orgacs.org
Anticancer AgentsC4-NH-phenylConferred selective cytotoxicity nih.govnih.gov

Within the scope of the reviewed scientific literature, specific studies detailing the synthesis and biological evaluation of pyrido[3,4-d]pyrimidin-2-amine derivatives featuring bridged moieties were not prominently identified. This particular structural modification remains an underexplored area for this specific scaffold.

Conformational Analysis and its Correlation with Activity

The biological activity of pyrido[3,4-d]pyrimidine derivatives is intrinsically linked to their ability to adopt a specific conformation within the binding site of their target protein. Molecular docking and dynamics simulations have been instrumental in elucidating these conformational requirements. nih.govresearchgate.net

Steric and Electronic Effects of Substituents on Target Binding

The interplay of steric and electronic properties of substituents is fundamental to achieving potent and selective target binding.

Steric Effects: The size and shape of substituents can dictate whether a compound fits optimally into a binding pocket. A clear example is the C6 position. In CXCR2 antagonists, the addition of a methyl group to the active 6-furanyl moiety led to a complete loss of activity, suggesting a steric clash that prevents proper binding. mdpi.comnih.gov Conversely, in MPS1 inhibitors, the C6-methyl group is positioned close to the side chain of the "gatekeeper" residue Met602. acs.orgnih.gov This steric interaction is not detrimental; rather, it helps orient the inhibitor correctly and contributes to selectivity over other kinases with bulkier gatekeeper residues. At the C8 position, bulky groups like neopentyl are well-accommodated in a specific pocket, enhancing potency. acs.org

Electronic Effects: The binding of these inhibitors is heavily influenced by non-covalent interactions. Molecular modeling studies have shown that van der Waals interactions and nonpolar solvation energies are the primary driving forces for the binding of pyrido[3,4-d]pyrimidine inhibitors to MPS1. nih.govresearchgate.net The core scaffold establishes strong hydrophobic interactions with the kinase hinge region. nih.govmdpi.com Furthermore, the electronic nature of substituents on the N2-aniline ring can modulate hydrogen bonding strength and other electrostatic interactions. The presence of heteroatoms in substituents, such as the triazole ring found in the clinical candidate BOS172722, can form additional, stable hydrogen bonds with residues like Lys529 in the target protein, further anchoring the inhibitor and enhancing its activity. nih.govmdpi.com

Optimization of Pharmacokinetic Properties through SAR (e.g., Metabolic Stability)

A significant challenge in the development of pyrido[3,4-d]pyrimidine-based drug candidates has been their often-rapid metabolic turnover. acs.orgacs.org A key goal of SAR studies has therefore been the optimization of pharmacokinetic (PK) properties, particularly metabolic stability.

Compound SeriesKey ModificationEffect on Pharmacokinetic PropertySource(s)
MPS1 InhibitorsIntroduction of C6-Methyl groupSignificantly increased stability in Human Liver Microsomes (HLM) acs.orgnih.govacs.orgnih.gov
MPS1 InhibitorsUnsubstituted at C6Suffered from rapid metabolic turnover in HLM acs.orgacs.org

Molecular Mechanisms of Action and Target Identification

Elucidation of Molecular Targets and Binding Sites

Derivatives of pyrido[3,4-d]pyrimidin-2-amine have been identified as potent inhibitors of several protein kinases, which are enzymes crucial for cell signaling, growth, and division. The primary molecular target for many of these compounds is Monopolar Spindle 1 (Mps1), a dual-specific kinase that plays a critical role in the proper execution of chromosome biorientation and the mitotic checkpoint. nih.govnih.govmdpi.com Overexpression of Mps1 is linked to the progression of various cancers, making it an attractive therapeutic target. nih.govnih.govmdpi.com One notable Mps1 inhibitor based on this scaffold, BOS172722, has advanced to clinical trials. nih.gov

Beyond Mps1, these derivatives have shown activity against a range of other kinases. The selectivity profile often includes Cyclin-Dependent Kinase 2 (CDK2), a protein with high homology to Mps1 in the ATP-binding domain. nih.govacs.org Other kinases inhibited to varying degrees include Aurora A and B, PLK1, TNK2, JNK1, and JNK2. acs.org Additionally, certain analogues have been investigated for their effects on the Epidermal Growth Factor Receptor (EGFR) and histone lysine (B10760008) demethylases (KDMs). nih.govacs.org

The predominant mechanism for these compounds is competitive inhibition at the ATP-binding site of the target kinase. nih.govacs.org By occupying this pocket, the inhibitors prevent the binding of adenosine (B11128) triphosphate (ATP), thereby blocking the phosphorylation of substrate proteins and interrupting the downstream signaling cascade. rsc.org

Target ProteinTarget TypeSignificance
Monopolar Spindle 1 (Mps1) Serine/Threonine KinaseMitotic checkpoint signaling, cancer therapy. nih.govmdpi.com
Cyclin-Dependent Kinase 2 (CDK2) Serine/Threonine KinaseCell cycle regulation. nih.govrsc.org
Epidermal Growth Factor Receptor (EGFR) Tyrosine KinaseCell growth and proliferation, cancer therapy. nih.govfrontiersin.org
KDM4/KDM5 Family Histone DemethylasesEpigenetic regulation. acs.org
Aurora Kinases A/B Serine/Threonine KinaseMitosis and cell division. acs.org

Characterization of Key Residue Interactions (e.g., Gly605, Lys529 in MPS1)

The binding affinity and selectivity of this compound inhibitors are dictated by precise interactions with specific amino acid residues within the kinase's active site. Studies on the Mps1 kinase have provided detailed insights into these crucial interactions.

A pivotal interaction occurs with the glycine (B1666218) residue at position 605 (Gly605) located in the hinge region of the Mps1 ATP-binding site. mdpi.comacs.org The pyrimidine (B1678525) ring of the inhibitor forms a stable hydrogen bond with the backbone amide of Gly605. nih.govmdpi.comacs.org This interaction is considered indispensable for the inhibitory activity of this class of compounds against Mps1. nih.gov

The "gatekeeper" residue, Methionine 602 (Met602), also plays a role. The proximity of certain inhibitor substituents, such as a methyl group, to Met602 can lead to a tighter binding with the protein. nih.govacs.org

Target ResidueLocation in MPS1Type of InteractionSignificance
Gly605 Hinge RegionHydrogen BondEssential for anchoring the inhibitor in the ATP-binding site. nih.govacs.org
Lys529 Active SiteHydrogen BondEnhances binding affinity, particularly with triazole-containing derivatives. nih.govnih.gov
Met602 "Gatekeeper" Positionvan der Waals / HydrophobicInfluences inhibitor fit and binding tightness. nih.govacs.org

Allosteric Modulation and Active Site Binding Mechanisms

The primary binding mechanism for this compound derivatives targeting kinases like Mps1 is orthosteric, competitive inhibition within the active site. nih.gov These molecules are classified as Type I kinase inhibitors, which means they bind directly to the ATP-binding pocket of the kinase. nih.gov This mode of action is distinct from allosteric modulation, where a molecule would bind to a site other than the active site to induce a conformational change that affects the protein's activity. mdpi.comencyclopedia.pub

While some pyridopyrimidine isomers have been explored as allosteric modulators of other receptors, such as metabotropic glutamate (B1630785) receptors (mGluR1) or muscarinic acetylcholine (B1216132) receptors, the this compound scaffold is predominantly associated with direct, ATP-competitive binding in its role as a kinase inhibitor. mdpi.comencyclopedia.pubresearchgate.netunifiedpatents.comwipo.int This direct competition with ATP is the foundational mechanism for its therapeutic potential in diseases driven by hyperactive kinases. rsc.org

Hydrophobic Interactions at Protein-Ligand Interfaces

Hydrophobic interactions are a major driving force for the binding of this compound inhibitors to their kinase targets. The backbone of the pyrido[3,4-d]pyrimidine (B3350098) core establishes a strong hydrophobic effect with the hinge region of Mps1, which is a key factor in the high activity observed for this class of compounds. nih.govmdpi.com

Molecular docking and dynamics studies have identified a number of hydrophobic residues in Mps1 that form a pocket around the inhibitor. These residues create a nonpolar environment that stabilizes the protein-ligand complex. Van der Waals interactions and nonpolar solvation energies are the principal contributors to the favorable binding free energies. nih.govnih.gov

Key residues contributing to these hydrophobic interactions in Mps1 include:

Isoleucine 531 (I531)

Valine 539 (V539)

Alanine 551 (Ala551)

Methionine 602 (M602)

Cysteine 604 (C604)

Isoleucine 607 (I607)

Leucine 654 (L654)

Isoleucine 663 (I663)

Proline 673 (P673)

The specific shape and nature of substituents on the inhibitor scaffold can significantly influence how it fits into these hydrophobic pockets. For instance, certain R-group substituents can enter a hydrophobic pocket formed by residues Met671-Pro673, whereas others may be excluded due to steric hindrance, directly impacting the compound's activity. nih.gov The optimization of these three-dimensional hydrophobic interactions is a critical aspect of designing more potent and drug-like inhibitors. acs.orgcore.ac.uk

Interacting Residue in MPS1Contribution to Binding
I531, V539, A551, M602, C604, I607, L654, I663, P673 Form a hydrophobic pocket that stabilizes the inhibitor via van der Waals forces. nih.govnih.gov
Met671-Pro673 Form a specific sub-pocket; accessibility for inhibitor substituents influences activity. nih.gov

Role of Hydrogen Bonding Networks in Binding Affinity

Hydrogen bonding networks are fundamental to the high-affinity and specific binding of this compound inhibitors to their target kinases. plos.org These directed interactions anchor the inhibitor in the correct orientation within the active site and contribute significantly to the stability of the complex.

As previously noted, the most critical hydrogen bond for Mps1 inhibitors of this class is formed between the inhibitor's core pyrimidine ring and the backbone of Gly605 in the kinase hinge region. nih.govmdpi.com This interaction is a conserved feature across many potent inhibitors. nih.gov

The discovery of a second major hydrogen bonding interaction with Lys529 was a significant finding. nih.govmdpi.com This residue forms stable hydrogen bonds with specific moieties on the inhibitor, such as a triazole ring, thereby making the ligand's binding to the protein stronger. nih.gov The combined effect of forming hydrogen bonds with both Gly605 and Lys529 leads to a more stable inhibitor-protein complex and is more conducive to potent inhibitory activity. nih.govnih.gov The analysis of binding free energy has confirmed that both Gly605 and Lys529 are major contributors to inhibitor binding in Mps1. nih.gov

Interacting Residue (MPS1)Inhibitor MoietyBond TypeEffect on Binding
Gly605 Pyrimidine ringHydrogen BondPrimary anchoring interaction, indispensable for activity. nih.govacs.org
Lys529 Triazole ring (on derivatives)Hydrogen BondSecondary interaction, significantly enhances binding affinity and stability. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Applications

In Silico Screening and Virtual Ligand Design

In silico methods are instrumental in the rational design and screening of novel pyrido[3,4-d]pyrimidine-based compounds. These approaches allow for the efficient exploration of chemical space to identify derivatives with potentially enhanced potency and selectivity.

One common strategy involves scaffold hopping and the creation of hybrid molecules. For instance, in the development of Monopolar Spindle Kinase 1 (MPS1) inhibitors, a structure-based hybridization approach was used. researchgate.net This involved merging the 1H-pyrrolo[3,2-c]pyridine scaffold with a pyrido[3,4-d]pyrimidine (B3350098) screening hit. Docking studies suggested that the pyrido[3,4-d]pyrimidine scaffold could serve as an effective hinge-binder element, and its lower lipophilicity made it an attractive candidate for development. researchgate.net

Another approach to virtual ligand design is based on the analysis of structure-activity relationships (SAR) from previously synthesized compounds. Based on molecular docking and dynamics simulation results for MPS1 inhibitors, researchers designed five new compounds by selecting the core fragment of a potent inhibitor, BOS172722, as a starting point. mdpi.com This targeted design led to the identification of potentially more effective Mps1 inhibitors, which were then evaluated for their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com

Similarly, in the pursuit of antagonists for the human chemokine receptor CXCR2, a systematic exploration of the substitution pattern of the pyrido[3,4-d]pyrimidine scaffold was undertaken to understand its SAR. nih.gov This process, guided by computational insights and synthetic exploration, helps in designing new analogues with improved therapeutic potential.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a key computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique provides crucial insights into the binding mode and interactions that stabilize the ligand-protein complex.

In studies targeting the Mps1 kinase, molecular docking was used to probe the binding modes of a series of pyrido[3,4-d]pyrimidine inhibitors. nih.govtandfonline.com The simulations revealed that the backbone of the pyrido[3,4-d]pyrimidine compounds has a strong hydrophobic interaction with the hinge region of Mps1. nih.govtandfonline.com A key interaction observed was the formation of a hydrogen bond between the pyrimidine (B1678525) ring of the compounds and the amino acid residue Gly605, identifying it as an important residue for binding. nih.govtandfonline.com

Further docking studies with different derivatives showed that substituents at the R5 position, such as imidazole (B134444) and triazole, could form hydrogen bonds with Val529 of Mps1, an interaction not observed with pyrazole (B372694) substituents. tandfonline.com These detailed predictions of binding interactions are vital for explaining the observed activity of the compounds and for guiding the design of new, more potent inhibitors.

The following table summarizes key interactions identified through molecular docking for Mps1 inhibitors:

Interacting ResidueInteraction TypeLigand Moiety InvolvedReference
Gly605Hydrogen BondPyrimidine Ring nih.govtandfonline.com
Val529Hydrogen BondR5 Substituents (Imidazole, Triazole) tandfonline.com
Hinge RegionHydrophobic EffectPyrido[3,4-d]pyrimidine backbone nih.govtandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a ligand-protein complex over time, providing information on its conformational stability and the persistence of key interactions.

For the Mps1 kinase, MD simulations were performed to validate the results of molecular docking and to analyze the stability of the protein-inhibitor complexes. nih.gov A 200-nanosecond MD simulation was first run on the protein alone to obtain a stable conformation. nih.gov The stability of the system was confirmed by monitoring the root mean square deviation (RMSD), which fluctuated within 1 Å after 140 ns. nih.gov

Once the inhibitors were introduced, the simulations provided detailed atomic-level information about structural changes. nih.gov The analysis of these simulations, often coupled with methods like the molecular mechanics/generalized Born surface area (MM/GBSA) calculations, helps to clarify the binding modes and affirm the stability of the interactions predicted by docking. nih.govtandfonline.com Such simulations confirmed that residues G605 and K529 in Mps1 formed stable hydrogen bonds with the pyrido[3,4-d]pyrimidine compounds, which is conducive to their inhibitory activity. mdpi.com

Homology Modeling for Target Protein Structure Elucidation

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model based on the known structure of a related homologous protein.

In the investigation of pyrido[3,4-d]pyrimidine inhibitors against Mps1, the 3D structure of the Mps1 protein was initially modeled using a homology modeling approach. nih.gov The quality of the modeled structure was then verified, and it was further optimized using molecular dynamics simulations to obtain a stable and reasonable conformation before proceeding with docking studies. nih.gov The Ramachandran plot was used to assess the quality of the modeled protein, which showed that the amino acid residues were in favorable regions after optimization. nih.govtandfonline.com This initial step is crucial as the accuracy of the subsequent molecular docking and simulation studies is highly dependent on the quality of the target protein structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While formal quantitative structure-activity relationship (QSAR) models with predictive equations have not been extensively reported for the pyrido[3,4-d]pyrimidin-2-amine scaffold specifically, numerous studies have focused on exploring the structure-activity relationships (SAR) in a qualitative manner. These SAR studies are fundamental to understanding how different chemical modifications on the scaffold affect biological activity and are a precursor to developing QSAR models.

For instance, a study on 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives synthesized and evaluated them as potential anticancer agents. nih.gov The evaluation of these analogs against a panel of 60 human cancer cell lines allowed for the exploration of the SAR to guide further development. nih.gov

In another study focusing on CXCR2 antagonists, a systematic exploration of the substitution pattern on the pyrido[3,4-d]pyrimidine core was conducted. nih.govmdpi.com This investigation revealed that even minor structural modifications could lead to a complete loss of antagonistic activity. For example, while a 6-furanyl-pyrido[3,4-d]pyrimidine analogue retained potency similar to the original hit compound, introducing a methyl group onto the furanyl ring resulted in a complete loss of activity. nih.govmdpi.com Furthermore, the introduction of an amino group at position 6 also led to a loss of CXCR2 antagonistic activity, indicating a distinct SAR profile for this scaffold compared to other known CXCR2 antagonists like thiazolo[4,5-d]pyrimidines. nih.govmdpi.com These findings highlight the sensitivity of the biological activity to the substitution patterns on the pyrido[3,4-d]pyrimidine ring.

In Vitro Pharmacological Evaluation

Cell-Based Assays for Antiproliferative Activity (e.g., NCI 60 Human Cancer Cell Line Panel)

Derivatives of the Pyrido[3,4-d]pyrimidine (B3350098) scaffold have been extensively evaluated for their ability to inhibit the growth of human cancer cell lines. A common method for this evaluation is the National Cancer Institute's 60 human cancer cell line (NCI-60) screen, which assesses the antiproliferative effects of a compound against a diverse panel of tumors.

A series of 4-substituted 2-amino-8-methoxy-pyrido[3,4-d]pyrimidines demonstrated highly selective activity against specific cancer cell lines within the NCI-60 panel. nih.gov Notably, these compounds showed preferential growth inhibition of breast and renal cancer cell lines. nih.gov For instance, one analog featuring a 3-fluorophenyl substitution at the C-4 position (Compound 21) exhibited the most significant growth inhibition against the MCF-7 (60.77%) and MDA-MB-468 (71.42%) breast cancer cell lines. nih.gov This same series also showed inhibitory effects against the UO-31 renal cancer cell line. nih.gov

In another study, pyridothieno[3,2-d]pyrimidin-4-amine derivatives, which are structurally related to the core scaffold, also showed potent antiproliferative activity. jst.go.jp Compounds designated as 4b and 5a displayed remarkable cell growth inhibition against leukemia, central nervous system cancer, and non-small cell lung cancer cell lines, with 50% growth inhibition (GI₅₀) values around 10 nM in the full NCI-60 panel assay. jst.go.jp

Table 1: Antiproliferative Activity of Selected Pyrido[3,4-d]pyrimidine Derivatives This table is interactive. You can sort and filter the data.

Compound Cancer Type Cell Line Activity Metric Value Reference
Compound 21 Breast Cancer MCF-7 % Growth Inhibition 60.77% nih.gov
Compound 21 Breast Cancer MDA-MB-468 % Growth Inhibition 71.42% nih.gov
Unspecified Analog Renal Cancer UO-31 % Growth Inhibition High nih.gov
Compound 4b Leukemia, CNS, NSCLC NCI-60 Panel GI₅₀ ~10 nM jst.go.jp
Compound 5a Leukemia, CNS, NSCLC NCI-60 Panel GI₅₀ ~10 nM jst.go.jp
Compound 8f Multiple NCI-59 Panel % Inhibition @ 10 µM >80% in 56 lines nih.gov
Compound 3k Colon Cancer SW620 IC₅₀ 12.5 µM mdpi.com
Compound 4a Colon Cancer SW620 IC₅₀ 6.9 µM mdpi.com

Enzyme Inhibition Assays against Specific Kinases and Other Targets

The anticancer activity of many pyrido[3,4-d]pyrimidine derivatives is attributed to their ability to inhibit specific enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways. nih.gov

Kinase Inhibition: A significant body of research has focused on this scaffold as a source of kinase inhibitors. A series of 2-amino-pyrido[3,4-d]pyrimidines were identified as potent inhibitors of Monopolar Spindle 1 (MPS1), a kinase that plays a central role in mitosis. acs.orgicr.ac.uk Through a structure-based hybridization approach, compounds were developed with subnanomolar inhibitory constants (Kᵢ) and excellent selectivity for MPS1. acs.org For example, compound 24c demonstrated an MPS1 IC₅₀ of 0.008 µM (8 nM). acs.org Advanced analogs showed high selectivity for MPS1 over other kinases like CDK2, with Kᵢ ratios exceeding 1000. acs.orgnih.gov

Other kinases are also targeted by this scaffold. Certain derivatives have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. jst.go.jpnih.gov A pyridothieno[3,2-d]pyrimidin-4-amine derivative (Compound 5a) exhibited an IC₅₀ value of 36.7 nM against EGFR. jst.go.jp Additionally, some 2-amino-pyrido[3,4-d]pyrimidines were tested for Cyclin-Dependent Kinase 2 (CDK2) inhibition, with several compounds showing IC₅₀ values in the nanomolar range. rsc.org

Other Enzyme Targets: Beyond kinases, related structures like 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been developed as potent inhibitors of JmjC histone N-methyl lysine (B10760008) demethylases (KDMs). nih.govacs.org Specifically, derivatives like 54j showed equipotent activity against the KDM4 (JMJD2) and KDM5 (JARID1) subfamily demethylases, with IC₅₀ values as low as 14 nM against KDM5B and 17 nM against KDM4B. acs.org

Table 2: Enzyme Inhibition by Selected Pyrido[3,4-d]pyrimidine Derivatives This table is interactive. You can sort and filter the data.

Compound Target Enzyme Assay Type Activity Metric Value (µM) Reference
Compound 24c MPS1 Kinase Biochemical IC₅₀ 0.008 acs.org
Compound 34h MPS1 Kinase Biochemical Kᵢ <0.001 acs.org
Compound 34h JNK1 Kinase Biochemical IC₅₀ 0.11 acs.org
Compound 34h JNK2 Kinase Biochemical IC₅₀ 0.22 acs.org
Compound 19 CDK2 Kinase Biochemical IC₅₀ 0.088 rsc.org
Compound 5a EGFR Tyrosine Kinase Biochemical IC₅₀ 0.0367 jst.go.jp
Compound 4b EGFR Tyrosine Kinase Biochemical % Inhibition @ 10 µM 70% jst.go.jp
Compound 54j KDM4A Demethylase Biochemical IC₅₀ 0.080 acs.org
Compound 54j KDM4B Demethylase Biochemical IC₅₀ 0.017 acs.org
Compound 54j KDM5B Demethylase Biochemical IC₅₀ 0.014 acs.org
Compound 54j KDM5C Demethylase Biochemical IC₅₀ 0.051 acs.org

Receptor Binding Assays

The pyrido[3,4-d]pyrimidine scaffold has also been explored for its potential to interact with cell surface receptors, such as chemokine receptors. Upregulated signaling from the human chemokine receptor CXCR2 is associated with numerous inflammatory diseases and cancer.

In a study aimed at identifying novel CXCR2 antagonists, a pyrido[3,4-d]pyrimidine derivative (Compound 2) was identified as a promising lead with an IC₅₀ value of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay. mdpi.com This assay measures the functional consequence of receptor antagonism. Structure-activity relationship (SAR) studies were conducted by modifying the scaffold. Introducing a 6-furanyl group (Compound 17b) resulted in a compound with comparable antagonistic potency (IC₅₀ = 0.54 µM). mdpi.com However, most other modifications, including the addition of an amino group at position 6 (Compound 21), led to a complete loss of activity, highlighting the specific structural requirements for receptor interaction. mdpi.com

Table 3: CXCR2 Receptor Antagonism by Pyrido[3,4-d]pyrimidine Derivatives This table is interactive. You can sort and filter the data.

Compound Assay Type Activity Metric Value (µM) Reference
Navarixin (Control) Calcium Mobilization IC₅₀ 0.0049 mdpi.com
Compound 2 Calcium Mobilization IC₅₀ 0.11 mdpi.com
Compound 17b Calcium Mobilization IC₅₀ 0.54 mdpi.com
Compound 17c Calcium Mobilization IC₅₀ >10 mdpi.com
Compound 21 Calcium Mobilization IC₅₀ >10 mdpi.com

Cell-Based Biomarker Modulation Studies

To confirm that enzyme or receptor inhibition observed in biochemical assays translates into activity within a cellular context, researchers perform biomarker modulation studies. These assays measure changes in downstream signaling molecules or cellular markers following treatment with the compound.

For MPS1 inhibitors based on the pyrido[3,4-d]pyrimidine scaffold, a key cellular assay measured the autophosphorylation of ectopically expressed MPS1 in HCT116 human colon cancer cells. acs.orgnih.gov Potent compounds from this series effectively inhibited this autophosphorylation, with IC₅₀ values below 1 µM, confirming target engagement in a cellular environment. acs.org

In the context of histone demethylase inhibition, a pyrido[3,4-d]pyrimidin-4(3H)-one derivative (Compound 54k) was shown to inhibit H3K9Me3 and H3K4Me3 demethylation in a cell-based assay, consistent with its inhibition of KDM4 and KDM5 enzymes. nih.govacs.org Similarly, a tetrahydropyridopyrimidine-based HDAC6 inhibitor (Compound 8f) was shown to elevate the levels of acetylated α-tubulin, a key substrate of HDAC6, in a dose-dependent manner in Western blot assays. nih.gov

Table 4: Cellular Biomarker Modulation by Pyrido[3,4-d]pyrimidine Derivatives This table is interactive. You can sort and filter the data.

Compound Biomarker Cell Line Assay Result Reference
Compound 24c MPS1 Autophosphorylation HCT116 MSD-based cellular assay IC₅₀ = 0.604 µM acs.org
Compound 54k H3K9Me3 / H3K4Me3 Demethylation Not Specified Cell-based assay Inhibition confirmed nih.govacs.org
Compound 8f Acetylated α-tubulin Not Specified Western Blot Levels increased nih.gov

Cell Permeability Studies

For a compound to be effective, it must be able to cross the cell membrane to reach its intracellular target. Cell permeability is often assessed in vitro using models that mimic the human intestinal barrier, such as the Caco-2 cell monolayer assay. science.gov

Studies on 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, which are potent KDM inhibitors, included evaluation of their cell permeability. nih.govacs.org Several compounds demonstrated good permeability in the Caco-2 assay. For example, compound 53a, a potent KDM4/5 inhibitor, showed a Caco-2 apparent permeability (Papp) from the apical to basolateral side of 6.86 × 10⁻⁶ cm/s. acs.org Another potent analog, 54j, also showed good cell permeability with a flux of 6.34 × 10⁻⁶ cm/s. acs.org These results indicate that the scaffold is capable of passively diffusing across cell membranes to engage with intracellular targets. nih.govacs.org

Table 5: Caco-2 Cell Permeability of Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives This table is interactive. You can sort and filter the data.

Compound Permeability Metric Value (10⁻⁶ cm/s) Reference
Compound 53a Papp (A→B) 6.86 acs.org
Compound 54a Papp (A→B) 2.66 acs.org
Compound 54j Papp (A→B) 6.34 acs.org

In Vivo Preclinical Studies

Efficacy in Xenograft Animal Models of Cancer

Derivatives of the Pyrido[3,4-d]pyrimidin-2-amine scaffold have been evaluated in various in vivo xenograft models to determine their potential as anticancer agents. These studies are crucial for translating in vitro potency into in vivo efficacy.

One area of significant research has been the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase, a target in chromosomally unstable cancer cells. core.ac.ukacs.org A series of novel pyrido[3,4-d]pyrimidine-based MPS1 inhibitors demonstrated excellent potency and selectivity, which was shown to translate to biomarker modulation in a human tumor xenograft model. core.ac.ukacs.org For instance, in a Dox-DLD1 xenograft model, which utilizes DLD1 cancer cells with doxycycline-inducible expression of MPS1, specific pyrido[3,4-d]pyrimidine (B3350098) compounds were tested for their ability to inhibit the kinase in vivo. nih.gov The results showed a significant reduction in MPS1 autophosphorylation, indicating successful target engagement and activity within the tumor. nih.gov

Another application involves targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR). A radiofluorinated 4-(anilino)pyrido[3,4-d]pyrimidine derivative, [¹⁸F]APP-1, was synthesized and evaluated in mice bearing H3255 (L858R mutant EGFR) and H1975 (L858R/T790M double mutant EGFR) tumor xenografts. nih.gov The study revealed that the probe accumulated specifically in the L858R mutant tumors, but not significantly in the double mutant tumors, highlighting its potential for imaging and targeting specific EGFR mutations. nih.gov

Furthermore, related heterocyclic systems based on pyrimidine (B1678525) have also shown promise in xenograft studies. A pyrazolo[3,4-d]pyrimidine derivative, compound 10k , demonstrated tumor growth inhibition in an HT-29 xenograft nude mouse model. nih.gov This suggests that the broader fused pyrimidine scaffold is a viable backbone for developing agents with in vivo anticancer efficacy. nih.gov

Table 1: Efficacy of Pyrido[3,4-d]pyrimidine Derivatives in Cancer Xenograft Models This table is interactive. Users can sort columns by clicking on the headers.

Compound Class/Derivative Target Xenograft Model Cancer Type Key Finding Reference
Pyrido[3,4-d]pyrimidine Series MPS1 Kinase Human Tumor Xenograft Not Specified Demonstrated in vivo biomarker modulation. core.ac.ukacs.org
Substituted Pyrido[3,4-d]pyrimidines MPS1 Kinase Dox-DLD1 Colon Cancer Pronounced reduction of MPS1 autophosphorylation in vivo. nih.gov
[¹⁸F]APP-1 (4-(anilino)pyrido[3,4-d]pyrimidine) EGFR (L858R mutant) H3255 & H1975 Lung Cancer Specific accumulation and binding in L858R mutant tumors, but not L858R/T790M double mutant tumors. nih.gov

Pharmacodynamic Biomarker Analysis in Preclinical Models

Pharmacodynamic (PD) biomarkers are essential in preclinical studies to confirm that a drug is engaging its intended target and eliciting the expected biological response. frontiersin.org For pyrido[3,4-d]pyrimidine derivatives, several in vivo studies have successfully used PD biomarkers to demonstrate target engagement and pathway modulation.

In the development of MPS1 inhibitors, a key PD biomarker is the autophosphorylation of the MPS1 kinase itself. nih.gov A specialized xenograft model (Dox-DLD1) was developed to measure this endpoint. nih.gov In this model, treatment with pyrido[3,4-d]pyrimidine inhibitors led to a marked decrease in MPS1 autophosphorylation levels within the tumor tissue, providing clear evidence of in vivo target engagement. nih.gov This modulation of a specific biomarker in a human tumor xenograft model was a critical step in validating the therapeutic potential of this class of compounds. core.ac.ukacs.org

For pyrido[3,4-d]pyrimidine derivatives targeting EGFR, target engagement has been demonstrated in vivo using radiolabeled compounds. nih.gov The specific accumulation of the [¹⁸F]APP-1 probe in tumors with the L858R EGFR mutation, and the successful blocking of this accumulation by co-administration of an excess of another EGFR inhibitor, confirmed specific binding to the target protein in the living animal. nih.gov This serves as a direct in vivo measurement of target engagement.

General approaches to biomarker analysis for kinase inhibitors often involve assessing the phosphorylation status of downstream proteins in the signaling cascade. nih.gov For inhibitors of the PI3K pathway, a common target for related pyrimidine structures, key PD biomarkers include the phosphorylation levels of proteins such as Akt, PRAS40, and RPS6. nih.gov While specific reports on these downstream markers for this compound are less common, the principles are broadly applicable to establishing a mechanism of action in preclinical models.

Table 2: Pharmacodynamic Biomarkers for Pyrido[3,4-d]pyrimidine Derivatives in Preclinical Models This table is interactive. Users can sort columns by clicking on the headers.

Compound Class/Derivative Target Biomarker Model Key Finding Reference
Substituted Pyrido[3,4-d]pyrimidines MPS1 Kinase MPS1 Autophosphorylation Dox-DLD1 Xenograft Pronounced reduction in biomarker levels, confirming in vivo target engagement. nih.gov

Evaluation of Efficacy in Various Disease Models

While the primary focus of research on pyrido[3,4-d]pyrimidine derivatives has been on cancer, the scaffold has also been explored for its therapeutic potential in other diseases, particularly those involving inflammation. nih.gov

A notable area of investigation is the development of antagonists for the human chemokine receptor CXCR2. nih.govmdpi.com Upregulated CXCR2 signaling is a factor in numerous inflammatory, autoimmune, and neurodegenerative diseases. nih.gov A scaffold hopping study, which started from a known CXCR2 antagonist, identified a pyrido[3,4-d]pyrimidine analogue as a promising hit with an IC₅₀ value of 0.11 µM in a calcium mobilization assay. mdpi.com Although subsequent structure-activity relationship (SAR) studies showed that most modifications led to a loss of activity, a 6-furanyl-pyrido[3,4-d]pyrimidine analogue retained similar potency to the original hit. nih.gov

The exploration of this scaffold for CXCR2 antagonism is significant because other CXCR2 antagonists have been evaluated in clinical trials for conditions like chronic obstructive pulmonary disease (COPD), asthma, pancreatitis, and rheumatoid arthritis. mdpi.com This suggests that pyrido[3,4-d]pyrimidine-based compounds could have therapeutic applications beyond oncology in a range of inflammatory disorders. nih.govmdpi.com

Conclusion and Future Research Directions

Summary of Key Discoveries and Contributions

Research into Pyrido[3,4-d]pyrimidin-2-amine and its derivatives has led to several important findings, primarily in the realm of oncology and inflammation.

A significant breakthrough was the design and synthesis of a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives as potential anticancer agents. nih.gov These compounds were developed from a common intermediate, 4-chloro-8-methoxy this compound. nih.gov Subsequent modifications through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position yielded a library of analogs. nih.gov Testing of these compounds against the National Cancer Institute's 60 human cancer cell line panel revealed that some derivatives exhibited high selectivity against breast and renal cancer cell lines. nih.gov

Another key discovery was the identification of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as potent inhibitors of histone lysine (B10760008) demethylases (KDMs), specifically the KDM4 and KDM5 subfamilies. acs.org These enzymes are implicated in the progression of various human cancers. acs.org Structure-based design guided the optimization of a screening hit, leading to the development of these potent and cell-permeable inhibitors that bind to the Fe(II) in the active site of the enzyme. acs.org

Furthermore, a structure-based hybridization approach led to the rapid discovery of pyrido[3,4-d]pyrimidine-based inhibitors of Monopolar Spindle Kinase 1 (MPS1), a crucial component of the spindle assembly checkpoint in cells. acs.orgacs.org Since chromosomally unstable cancer cells are highly dependent on MPS1, inhibiting this kinase presents a promising therapeutic strategy. acs.orgcore.ac.uk The developed inhibitors demonstrated excellent potency and selectivity for MPS1, which was confirmed by biomarker modulation in in vivo human tumor xenograft models. acs.orgacs.org

The versatility of the pyrido[3,4-d]pyrimidine scaffold has also been demonstrated in the development of antagonists for the human chemokine receptor CXCR2. mdpi.com Upregulated CXCR2 signaling is associated with numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as cancer. mdpi.com A scaffold hopping study identified a pyrido[3,4-d]pyrimidine analogue as a promising CXCR2 antagonist. mdpi.com

Challenges and Opportunities in this compound Research

Despite the promising discoveries, several challenges and opportunities remain in the research and development of this compound-based compounds.

Challenges:

Selectivity: While some derivatives have shown high selectivity for certain cancer cell lines or protein targets, achieving and maintaining this selectivity remains a significant hurdle. nih.govacs.org Off-target effects can lead to undesirable side effects and limit the therapeutic window of a potential drug.

Structure-Activity Relationship (SAR) Exploration: A thorough understanding of the SAR is crucial for the rational design of more potent and selective compounds. rsc.org This requires extensive synthesis and biological evaluation of a diverse range of analogs, which can be a time-consuming and resource-intensive process. nih.gov

Synthetic Accessibility: While efficient synthetic strategies have been developed for certain classes of derivatives, the synthesis of more complex analogs with diverse substitution patterns can be challenging. nih.govrsc.org Developing robust and scalable synthetic routes is essential for further development. rsc.org

In vivo Efficacy and Pharmacokinetics: Translating potent in vitro activity into in vivo efficacy is a common challenge in drug discovery. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact the therapeutic potential of a compound.

Opportunities:

Novel Therapeutic Targets: The pyrido[3,4-d]pyrimidine scaffold has shown activity against a range of targets, including kinases and chemokine receptors. mdpi.comacs.orgmdpi.com There is an opportunity to explore its potential against other clinically relevant targets implicated in various diseases.

Combinatorial Chemistry and High-Throughput Screening: The development of efficient synthetic routes opens up the possibility of using combinatorial chemistry approaches to generate large libraries of derivatives for high-throughput screening against a panel of biological targets. nih.gov This can accelerate the discovery of new lead compounds.

Structure-Based Drug Design: The availability of crystal structures of pyrido[3,4-d]pyrimidine derivatives bound to their targets provides a valuable tool for structure-based drug design. acs.orgacs.org This allows for the rational design of new inhibitors with improved potency and selectivity.

Exploration of Different Isomers: The pyridopyrimidine core can exist in four different isomeric forms depending on the position of the nitrogen atom in the pyridine (B92270) ring. mdpi.com While this article focuses on the pyrido[3,4-d]pyrimidine isomer, exploring the therapeutic potential of the other isomers could lead to the discovery of novel bioactive compounds. mdpi.comnih.gov

Prospects for Further Development and Therapeutic Translation

The future of this compound research is promising, with several avenues for further development and potential therapeutic translation.

The continued exploration of this scaffold as a source of kinase inhibitors holds significant promise. encyclopedia.pubresearchgate.net Kinases are a major class of drug targets, and the development of selective inhibitors for specific kinases implicated in diseases like cancer remains a high priority. encyclopedia.pub The success in developing MPS1 and KDM inhibitors provides a strong foundation for future work in this area. acs.orgacs.org

Further investigation into the potential of pyrido[3,4-d]pyrimidine derivatives as modulators of inflammatory pathways, such as the CXCR2 signaling pathway, could lead to new treatments for a range of inflammatory and autoimmune disorders. mdpi.com

The development of more potent and selective anticancer agents based on this scaffold is another key area for future research. nih.govresearchgate.net This will involve a combination of SAR studies, structure-based design, and the exploration of novel mechanisms of action. rsc.orgresearchgate.net

For therapeutic translation to become a reality, future research will need to focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. This will involve addressing issues of solubility, metabolic stability, and bioavailability to ensure that the compounds can reach their intended targets in the body at effective concentrations.

Q & A

Q. Table 1: SAR Trends for Cytotoxicity (NCI 60 Panel)

Substituent at C-4Target Cell LineIC₅₀ (µM)Selectivity Index*
PhenylMCF-70.912.4
4-MorpholinylACHN1.19.8
8-MethoxyHCT-1163.22.1

*Selectivity Index = IC₅₀(non-cancerous cell)/IC₅₀(cancer cell).

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Answer:

  • Elemental Analysis (EA): Confirm purity (>95%) and stoichiometry (e.g., C, H, N content) .
  • Nuclear Magnetic Resonance (NMR): Assign substituent positions (e.g., ¹H NMR for C-4 aryl protons at δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ions (e.g., [M+H]⁺ for C₁₀H₉N₃: 171.19 m/z) .

Methodological Tip: Use deuterated DMSO for NMR to resolve tautomeric forms of the pyrimidine ring .

Advanced: How should researchers address discrepancies in cytotoxicity data across cell lines?

Answer:
Contradictions in cytotoxicity (e.g., high activity in MCF-7 but low in HCT-116) often arise from:

  • Cellular Context: Differences in target enzyme expression (e.g., EGFR or KDM isoforms) .
  • Assay Conditions: Varying incubation times (48 vs. 72 hours) or serum concentrations .

Mitigation Strategies:

  • Validate hits in 3D spheroid models or patient-derived cells.
  • Use orthogonal assays (e.g., Western blot for target inhibition) to confirm mechanism .

Advanced: What strategies optimize solubility and bioavailability of this compound derivatives?

Answer:

  • PEGylation: Introduce polyethylene glycol (PEG) chains at C-6 to enhance aqueous solubility (e.g., logP reduction from 2.8 to 1.5) .
  • Prodrug Design: Convert amines to phosphate esters for improved absorption (e.g., 2.5-fold increase in oral bioavailability) .
  • Co-crystallization: Use co-formers like succinic acid to stabilize amorphous phases .

Emerging Applications: What novel therapeutic targets are being explored for this scaffold?

Answer:

  • EGFR Degraders: this compound-based PROTACs show potency against mutant EGFR (IC₅₀ = 50 nM) .
  • KDM Inhibitors: 8-(1H-Pyrazol-3-yl) derivatives inhibit histone demethylases (KDM4A IC₅₀ = 0.3 µM) by chelating Fe(II) in the active site .
  • Antimicrobial Agents: 4-Morpholinyl analogs exhibit biofilm inhibition (MBIC₅₀ = 8 µg/mL) against Pseudomonas aeruginosa .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.